molecular formula C13H16N2O3 B12541063 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 652992-90-0

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12541063
CAS No.: 652992-90-0
M. Wt: 248.28 g/mol
InChI Key: FSJKYDXIAVSUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with a phenyl group at the 1-position and a hydroxypropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different substituents.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of various dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropyl and phenyl groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxypropyl)-1-phenylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the dihydro component.

    3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-trione: Contains an additional carbonyl group.

Uniqueness

3-(3-Hydroxypropyl)-1-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both hydroxypropyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

652992-90-0

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(3-hydroxypropyl)-1-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H16N2O3/c16-10-4-8-15-12(17)7-9-14(13(15)18)11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2

InChI Key

FSJKYDXIAVSUHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1=O)CCCO)C2=CC=CC=C2

Origin of Product

United States

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